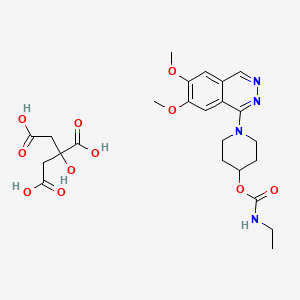

Carbazeran citrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El citrato de carbazeran es un potente inhibidor de la fosfodiesterasa y un sustrato de la oxidasa de aldehído. Se utiliza principalmente en la investigación científica para estudiar enfermedades metabólicas . El compuesto tiene una fórmula molecular de C24H32N4O11 y un peso molecular de 552,53 g/mol .

Métodos De Preparación

El citrato de carbazeran se puede sintetizar a través de diversas rutas sintéticas. Un método común implica la reacción de carbazeran con ácido cítrico en condiciones controladas . La reacción típicamente requiere un solvente como el dimetilsulfóxido (DMSO) y un catalizador para facilitar el proceso. Los métodos de producción industrial pueden implicar la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para obtener mayores rendimientos y pureza .

Análisis De Reacciones Químicas

El citrato de carbazeran experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El citrato de carbazeran es oxidado por la oxidasa de aldehído para formar 4-oxo-carbazeran.

Reducción: Aunque menos común, las reacciones de reducción pueden ocurrir bajo condiciones específicas.

Sustitución: Las reacciones de sustitución pueden implicar el reemplazo de grupos funcionales en el compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones incluyen 4-oxo-carbazeran y otros derivados .

Aplicaciones en la Investigación Científica

El citrato de carbazeran tiene una amplia gama de aplicaciones en la investigación científica:

Aplicaciones Científicas De Investigación

Phosphodiesterase Inhibition

Carbazeran citrate has been extensively studied for its ability to inhibit phosphodiesterases, which are enzymes that regulate the levels of cyclic nucleotides within cells. This inhibition can lead to increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular processes including vasodilation and neurotransmission.

- Case Study : A study demonstrated that this compound significantly enhances human sperm motility by modulating intracellular signaling pathways related to cyclic nucleotide levels. The compound was part of a high-throughput screening library aimed at identifying potential enhancers of sperm motility, with results indicating a substantial increase in motility rates compared to controls .

Neuropharmacology

Research has indicated that this compound may have neuroprotective effects. Its action on cyclic nucleotide pathways has implications for treating neurodegenerative diseases.

- Case Study : A study on the effects of this compound on neuronal cells showed that it can protect against oxidative stress-induced apoptosis. This was attributed to the upregulation of antioxidant enzymes mediated by increased cyclic GMP levels .

Metabolism and Toxicity

Understanding the metabolism of this compound is critical for assessing its safety profile. Research has shown that it undergoes significant metabolism in the liver, primarily via aldehyde oxidase.

- Findings : In a study using humanized-liver mice, it was found that this compound is metabolized to several active 4-oxo derivatives, which exhibit different pharmacological profiles compared to the parent compound. These metabolites were detected at higher plasma levels in humanized-liver mice than in control groups, suggesting that these models can accurately predict human metabolism .

Potential Therapeutic Uses

The modulation of cyclic nucleotide levels by this compound opens avenues for therapeutic applications in conditions such as erectile dysfunction, heart failure, and other cardiovascular diseases.

- Research Insights : A patent application discussed the use of this compound in combination with other agents to enhance therapeutic effects in inflammatory bowel diseases, highlighting its potential role in reducing inflammation through guanylate cyclase activation .

Data Summary Table

Mecanismo De Acción

El citrato de carbazeran ejerce sus efectos principalmente a través de la inhibición de la fosfodiesterasa, lo que lleva a un aumento en los niveles intracelulares de AMP cíclico . Este aumento en el AMP cíclico produce diversos efectos fisiológicos, incluidas respuestas inotrópicas y cronotrópicas positivas en los tejidos cardíacos . Además, el citrato de carbazeran es metabolizado por la oxidasa de aldehído para formar derivados 4-oxo, que también pueden contribuir a su actividad biológica .

Comparación Con Compuestos Similares

El citrato de carbazeran es único debido a su doble función como inhibidor de la fosfodiesterasa y sustrato de la oxidasa de aldehído. Los compuestos similares incluyen:

Teofilina: Otro inhibidor de la fosfodiesterasa pero con diferentes vías metabólicas.

Amrinona: Un inhibidor de la fosfodiesterasa con efectos inotrópicos similares pero una estructura química distinta.

Isobutilmetilxantina: Un inhibidor no selectivo de la fosfodiesterasa con efectos biológicos más amplios.

El citrato de carbazeran destaca por su inhibición específica de la fosfodiesterasa y su perfil metabólico único que involucra a la oxidasa de aldehído .

Actividad Biológica

Carbazeran citrate, a derivative of carbazeran, is primarily recognized for its biological activity as a phosphodiesterase (PDE) inhibitor and an aldehyde oxidase (AO) substrate. This compound has garnered attention in pharmacological research due to its potential applications in treating metabolic diseases and other conditions influenced by phosphodiesterase activity.

- Molecular Formula : C₁₈H₂₄N₄O₄

- Molecular Weight : 360.408 g/mol

- CAS Number : 153473-94-0

- Density : 1.3±0.1 g/cm³

- Boiling Point : 595.6±50.0 °C at 760 mmHg

- Flash Point : 314.0±30.1 °C

These properties indicate that this compound is a stable compound with significant thermal resistance, making it suitable for various experimental conditions.

Phosphodiesterase Inhibition

This compound acts as a potent inhibitor of phosphodiesterase types II and III, which play crucial roles in the degradation of cyclic nucleotides (cAMP and cGMP). By inhibiting these enzymes, this compound can elevate the levels of these cyclic nucleotides, leading to various physiological effects, including:

- Vasodilation : Increased cGMP levels can result in relaxation of vascular smooth muscle.

- Neurotransmission : Elevated cAMP can enhance neurotransmitter release, potentially improving cognitive function and mood.

Aldehyde Oxidase Substrate

This compound is also metabolized by aldehyde oxidase, an enzyme involved in the oxidative metabolism of various drugs and endogenous compounds. Research indicates that:

- Metabolic Pathways : In humanized liver models, carbazeran undergoes 4-oxidation to form several metabolites, including 4-oxo-carbazeran and N-desethyl-4-oxo-carbazeran . This metabolism is crucial for understanding its pharmacokinetics and potential drug interactions.

Enzyme Kinetics

Studies have shown that the enzymatic oxidation of carbazeran follows Michaelis-Menten kinetics in liver cytosol, with high affinity for the substrate observed in human liver samples . The following table summarizes key findings from enzyme kinetics studies:

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Clint,u (µL/min/mg protein) |

|---|---|---|---|

| Human Liver Cytosol | Low µM | High | High |

| Human Kidney Cytosol | Low µM | Moderate | Moderate |

| Recombinant AOX1 | Low µM | High | High |

These findings underscore the compound's metabolic versatility and its potential for variable pharmacological effects based on enzymatic activity.

Study on Humanized Liver Models

In a significant study involving humanized liver mice, researchers demonstrated that carbazeran was metabolized efficiently by hepatic aldehyde oxidase 1. The study reported that after administering a single oral dose of carbazeran:

- Plasma levels of its metabolites were significantly higher in humanized-liver mice compared to control mice .

- This suggests that humanized liver models are effective for predicting human metabolism and pharmacokinetics of this compound.

Clinical Implications

The inhibition of phosphodiesterases by this compound may have therapeutic implications for conditions such as:

- Cardiovascular Diseases : By promoting vasodilation.

- Neurological Disorders : Enhancing cognitive functions through increased neurotransmitter release.

Propiedades

IUPAC Name |

[1-(6,7-dimethoxyphthalazin-1-yl)piperidin-4-yl] N-ethylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4.C6H8O7/c1-4-19-18(23)26-13-5-7-22(8-6-13)17-14-10-16(25-3)15(24-2)9-12(14)11-20-21-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h9-11,13H,4-8H2,1-3H3,(H,19,23);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMRPDVEKBYWPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1CCN(CC1)C2=NN=CC3=CC(=C(C=C32)OC)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.